

Revolutionizing Muscle Gene Therapy: A Comparative Analysis of TCL053-Lipid Nanoparticle Efficacy

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Compound of Interest					
Compound Name:	TCL053				
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Kyoto, Japan - A novel ionizable lipid, **TCL053**, is demonstrating significant promise in the in vivo delivery of genetic material to muscle tissue, offering a potentially safer and more effective alternative to conventional delivery systems. This comparison guide provides a detailed analysis of the efficacy of **TCL053**-based lipid nanoparticles (LNPs) in comparison to other delivery platforms, supported by experimental data from preclinical studies in a Duchenne muscular dystrophy (DMD) mouse model.

Executive Summary

Recent advancements in gene therapy have been hampered by the challenge of safe and efficient delivery of therapeutic payloads to target tissues. Viral vectors, particularly adeno-associated viruses (AAVs), have been a primary tool, but concerns regarding immunogenicity and the inability for repeated administration limit their clinical utility. **TCL053**, a novel ionizable amino lipid, forms the core of a lipid nanoparticle (LNP) delivery system that has shown remarkable efficacy in delivering mRNA and CRISPR/Cas9 components to muscle tissue in vivo.

Key findings from studies utilizing a humanized mouse model of DMD demonstrate that **TCL053**-LNPs can achieve superior exon-skipping efficiency and dystrophin protein restoration compared to other non-viral and even some viral-based approaches. This guide will delve into



the quantitative data, experimental methodologies, and the underlying biological pathways, providing researchers, scientists, and drug development professionals with a comprehensive overview of this next-generation delivery platform.

Comparative Efficacy of TCL053-LNPs

The in vivo performance of **TCL053**-LNPs has been rigorously evaluated, primarily in the context of CRISPR/Cas9-mediated gene editing for DMD. The data presented below summarizes the key efficacy parameters of **TCL053**-LNPs and compares them with other delivery systems.

Delivery System	Cargo	Administrat ion Route	Efficacy Metric	Result	Source
TCL053-LNP	Cas9 mRNA/sgRN A	Intramuscular (IM)	Dystrophin Positive Fibers	38.5% (after 6 injections)	Kenjo et al., 2021
TCL053-LNP	Cas9 mRNA/sgRN A	Intramuscular (IM)	Exon Skipping Efficiency	~10%	Kenjo et al., 2021
MC3-LNP	Cas9 mRNA/sgRN A	Intramuscular (IM)	Exon Skipping Efficiency	Lower than TCL053-LNP	Kenjo et al., 2021[1]
in vivo- jetRNA®	Cas9 mRNA/sgRN A	Intramuscular (IM)	Exon Skipping Efficiency	Lower than TCL053-LNP	Kenjo et al., 2021[1]
AAV vector	CRISPR/Cas 9	Intramuscular (IM)	Dystrophin Restoration	Variable, immunogenic	General literature
ASO	Antisense Oligonucleoti de	Intramuscular (IM)	Exon Skipping Efficiency	Up to 15% (transient)	Kenjo et al., 2021[2]

Table 1: Comparative in vivo efficacy of **TCL053**-LNPs and other delivery systems for muscle-targeted gene therapy in DMD mouse models.



One of the landmark studies demonstrated that six intramuscular injections of **TCL053**-LNPs carrying Cas9 mRNA and sgRNA resulted in the restoration of dystrophin protein in 38.5% of muscle fibers in a DMD mouse model.[2] Furthermore, **TCL053**-LNPs exhibited a five-fold higher exon-skipping efficiency compared to LNPs formulated with the well-known ionizable lipid, MC3.[1][3] When compared to the commercially available in vivo mRNA delivery reagent, in vivo-jetRNA®, **TCL053**-LNPs also demonstrated superior exon skipping efficacy.[1]

A significant advantage of the **TCL053**-LNP system is its low immunogenicity, which allows for repeated administrations.[1] This is a critical distinction from AAV vectors, which often elicit a strong immune response that prevents subsequent dosing.[1] While antisense oligonucleotides (ASOs) can achieve high initial exon skipping, their effects are transient.[2]

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

TCL053-LNP Formulation

Lipid nanoparticles were formulated using a microfluidic mixing device. The lipid phase, dissolved in ethanol, consisted of a precise molar ratio of the ionizable lipid **TCL053**, the phospholipid DPPC (Dipalmitoylphosphatidylcholine), cholesterol, and a PEG-lipid (DMG-PEG) at 60:10.6:27.3:2.1.[4] This lipid solution was rapidly mixed with an aqueous phase containing the mRNA or CRISPR/Cas9 components in a citrate buffer. The resulting nanoparticles were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components. The final LNP product typically had a particle size of approximately 79.1 nm with a high encapsulation efficiency.[4]

In Vivo Animal Studies

All animal experiments were conducted in accordance with approved institutional guidelines. A humanized Duchenne muscular dystrophy (DMD) mouse model, which harbors a humanized exon sequence, was utilized for these studies.[1]

• Intramuscular (IM) Injection: For local delivery, a total of 20 μg of Cas9 mRNA and sgRNA encapsulated in **TCL053**-LNPs were injected directly into the tibialis anterior (TA) muscle of



the DMD mice.[2] In studies involving repeated administrations, injections were performed at specified intervals.[2]

• Limb Perfusion: To achieve broader muscle targeting in the hindlimb, a limb perfusion technique was employed. The **TCL053**-LNP solution was injected into the dorsal saphenous vein while a tourniquet was applied to the upper thigh to temporarily isolate the limb's circulation.[5] This method facilitates the delivery of the therapeutic agent to multiple muscle groups within the limb.[5]

Efficacy Assessment

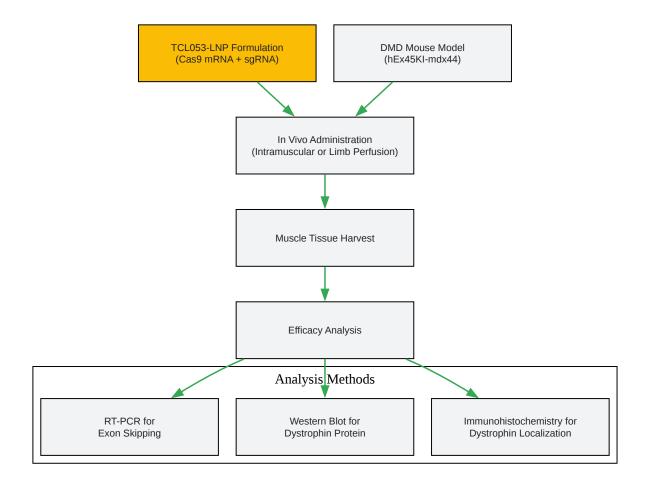
- Exon Skipping Analysis: Total RNA was extracted from muscle tissue, and reverse
 transcription-polymerase chain reaction (RT-PCR) was performed to amplify the region of the
 dystrophin transcript targeted for exon skipping. The percentage of exon skipping was
 quantified by analyzing the intensity of the PCR bands corresponding to the skipped and
 unskipped transcripts.[1]
- Dystrophin Protein Staining: Muscle cryosections were stained with an antibody specific for the dystrophin protein. The percentage of dystrophin-positive fibers was determined by counting the number of fibers showing clear sarcolemmal staining relative to the total number of muscle fibers in the section.[2]

Signaling Pathways and Experimental Workflows

The delivery of therapeutic cargo via **TCL053**-LNPs initiates a cascade of events leading to the desired genetic modification and subsequent protein expression. The diagrams below illustrate the key signaling pathway for dystrophin restoration and the experimental workflow.









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References

- 1. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene Therapy for Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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